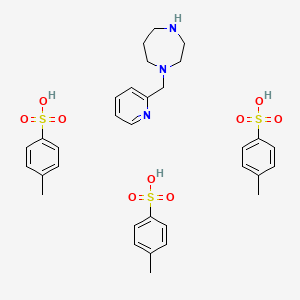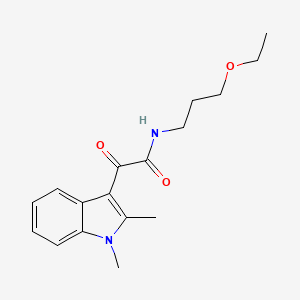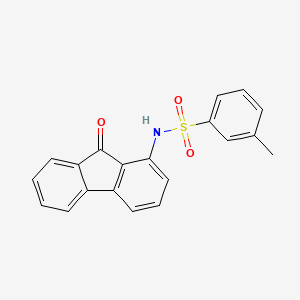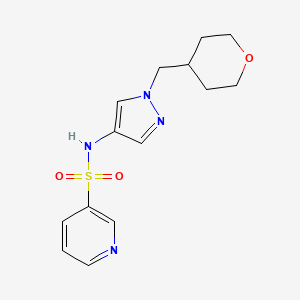![molecular formula C19H10ClF3N2O B2864513 6-(4-氯苯基)-2-羟基-4-[2-(三氟甲基)苯基]烟腈 CAS No. 478261-48-2](/img/structure/B2864513.png)
6-(4-氯苯基)-2-羟基-4-[2-(三氟甲基)苯基]烟腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of the compound would likely be complex due to the presence of multiple functional groups. For instance, a related compound “4-Chloro-2-(trifluoromethyl)phenyl isocyanate” has a molecular formula of C8H3ClF3NO .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and would depend on the reaction conditions and the other reactants involved. For example, “2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine” can react with ethyl acetoacetate to form a pyrazolone derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, “4-Chloro-2-(trifluoromethyl)phenyl isocyanate” has a molecular weight of 221.56 .科学研究应用
Medicinal Chemistry: Synthesis of Anti-Inflammatory Agents
In medicinal chemistry, this compound is utilized as a precursor for synthesizing various bioactive molecules. Its trifluoromethyl group is particularly significant due to its ability to enhance the biological activity of pharmaceuticals. For instance, it can be used to develop new anti-inflammatory agents by incorporating it into the molecular structure of drugs similar to celecoxib .
Agriculture: Development of Pesticides
The presence of the chlorophenyl and trifluoromethyl groups in this compound suggests potential applications in agriculture, specifically in the synthesis of pesticides. These groups are commonly found in phenylpyrazole insecticides like fipronil, indicating that this compound could be instrumental in creating new formulations to protect crops from pests .
Environmental Science: Pollutant Degradation
In environmental science, researchers could explore the use of this compound in the degradation of pollutants. Its chemical structure may allow it to bind to toxic substances, facilitating their breakdown into less harmful components. This application is crucial for the development of more efficient methods to mitigate environmental contamination .
Material Science: Advanced Polymer Synthesis
The compound’s robust aromatic and fluorinated groups make it a candidate for the synthesis of advanced polymers. These polymers could exhibit enhanced stability and resistance to degradation, making them suitable for high-performance materials used in aerospace or electronics .
Chemical Synthesis: Building Blocks for Heterocyclic Compounds
In chemical synthesis, this compound serves as a building block for heterocyclic compounds. Its structure is conducive to reactions that form complex rings, which are core components in many drugs and agrochemicals. This application is vital for expanding the repertoire of synthetic organic chemistry.
Biochemistry: Enzyme Inhibition Studies
Lastly, in biochemistry, the compound’s unique structure could be used to study enzyme inhibition. By interacting with specific enzymes, it can help in understanding the mechanisms of action and potentially lead to the discovery of new therapeutic targets for various diseases.
安全和危害
属性
IUPAC Name |
6-(4-chlorophenyl)-2-oxo-4-[2-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-12-7-5-11(6-8-12)17-9-14(15(10-24)18(26)25-17)13-3-1-2-4-16(13)19(21,22)23/h1-9H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUNDMSNTFSJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)Cl)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2864430.png)
![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid](/img/structure/B2864431.png)
![N-(1-Cyanocyclohexyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide](/img/structure/B2864433.png)
![5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2864436.png)



![3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2864445.png)

![(1R,5S)-3-methoxy-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2864447.png)
![3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid](/img/structure/B2864448.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2864449.png)

![Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B2864452.png)